molecular formula C15H17ClN2OS B2476396 2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 1024671-38-2

2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2476396
CAS No.: 1024671-38-2
M. Wt: 308.82
InChI Key: GYSJLNJMLFYWNU-UHFFFAOYSA-N
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Description

2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile is an organic compound with a complex structure that includes a chloroaniline group, a methylsulfanylmethylidene group, and a dimethyl-3-oxopentanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves multiple steps. One common method starts with the reaction of 2-chloroaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then reacted with a thiol compound to introduce the methylsulfanylmethylidene group. Finally, the resulting compound is subjected to a condensation reaction with 4,4-dimethyl-3-oxopentanenitrile under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloroaniline and methylsulfanylmethylidene groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanoic acid
  • 2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanamide

Uniqueness

2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile is unique due to the presence of the nitrile group, which can undergo specific reactions not possible with the carboxylic acid or amide analogs

Properties

IUPAC Name

2-[(2-chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS/c1-15(2,3)13(19)10(9-17)14(20-4)18-12-8-6-5-7-11(12)16/h5-8,18H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSJLNJMLFYWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=C(NC1=CC=CC=C1Cl)SC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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